molecular formula C18H17ClN2O2 B2911576 N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide CAS No. 1788559-81-8

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide

Cat. No.: B2911576
CAS No.: 1788559-81-8
M. Wt: 328.8
InChI Key: KICAHJRSRBZZTH-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide is a synthetic small molecule compound of interest in chemical and pharmaceutical research. This benzamide derivative features a 3-cyanobenzamide moiety linked to a 2-(3-chlorophenyl)-2-methoxypropyl group. The molecular structure incorporates substituents commonly explored in medicinal chemistry, including the chloro-aromatic and nitrile groups, which can influence the compound's physicochemical properties and its interaction with biological targets . Compounds within this class are frequently investigated for their potential as modulators of various enzymes and receptors, though the specific biological activity and mechanism of action for this molecule require further experimental characterization. Researchers may utilize this compound as a building block in organic synthesis or as a reference standard in analytical studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-18(23-2,15-7-4-8-16(19)10-15)12-21-17(22)14-6-3-5-13(9-14)11-20/h3-10H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICAHJRSRBZZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine to form the intermediate N-(2-(3-chlorophenyl)-2-methoxypropyl)amine. This intermediate is then reacted with 3-cyanobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, leading to the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis and Functional Group Impact

The table below compares key structural features and applications of N-[2-(3-Chlorophenyl)-2-Methoxypropyl]-3-Cyanobenzamide with related compounds:

Compound Name Core Structure Key Substituents Applications/Reactivity Reference
This compound Benzamide 3-Chlorophenyl, Methoxypropyl, 3-Cyano Hypothesized agrochemical/pharmaceutical activity
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(Trifluoromethyl)benzamide) Benzamide 3-Methylethoxyphenyl, Trifluoromethyl Fungicide (rice sheath blight control)
Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide) Carboxamide 3-Chlorophenyl, Tetrahydrofuran Fungicide (cereal diseases)
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide Benzamide 3-Methyl, Hydroxy-dimethylethyl Metal-catalyzed C–H bond functionalization
3-Chloro-N-Phenyl-Phthalimide Phthalimide 3-Chlorophenyl, Phthalimide ring Monomer for polyimide synthesis

Key Observations :

  • Substituent Diversity: The target compound’s 3-cyanobenzamide group contrasts with flutolanil’s trifluoromethyl and cyprofuram’s cyclopropane-carboxamide, suggesting divergent biological targets or binding affinities .
  • Reactivity: The methoxypropyl chain in the target compound may enhance solubility compared to flutolanil’s methylethoxy group, while the cyano group could increase electrophilicity relative to methyl substituents in ’s compound .
  • Chlorophenyl Role : The 3-chlorophenyl group, shared with cyprofuram and 3-chloro-N-phenyl-phthalimide, is often associated with enhanced bioactivity and stability in agrochemicals .

Biological Activity

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C16H16ClN2O
  • Molecular Weight : 288.76 g/mol
  • IUPAC Name : this compound

This structure features a chlorophenyl group, a methoxy group, and a cyanobenzamide moiety, which contribute to its biological activity.

Research indicates that compounds similar to this compound often exhibit their effects through multiple mechanisms:

  • Inhibition of Protein Kinases : Compounds with structural similarities have been shown to inhibit various protein kinases, which are crucial in signaling pathways related to cell proliferation and cancer progression .
  • Antifungal Activity : Some derivatives exhibit antifungal properties by disrupting fungal cell wall synthesis or function .

In Vitro Studies

  • Antifungal Activity : A study evaluated the antifungal activity of related benzamide derivatives against Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant antifungal activity for certain derivatives (Table 1).
    CompoundMIC (μg/mL) against C. albicansMIC (μg/mL) against C. parapsilosis
    2d4.751.23
    2e2.371.23
    These results suggest that the presence of electronegative atoms like chlorine enhances antifungal activity due to increased lipophilicity and interaction with target enzymes .
  • Cytotoxicity Analysis : Cytotoxicity was assessed using NIH/3T3 cell lines to determine the safety profile of the compound.
    CompoundIC50 (μM) against NIH/3T3
    2d148.26
    2e187.66
    The IC50 values indicate that while these compounds are effective against fungal cells, they exhibit minimal cytotoxicity towards normal cells at effective concentrations .

Case Studies

In clinical settings, compounds structurally related to this compound have been investigated for their therapeutic potential in treating various diseases associated with altered kinase activities, such as cancer and autoimmune disorders .

  • Cancer Treatment : Specific analogs have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are pivotal in cancer cell cycle regulation. The inhibition of CDKs leads to reduced proliferation of cancerous cells, making these compounds candidates for further development in oncology .

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